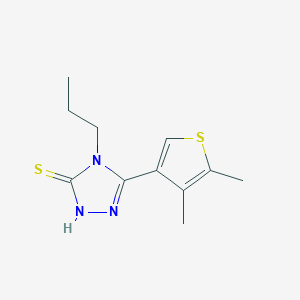
2-(Thiomorpholine-4-carbonyl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiomorpholine-4-carbonyl)morpholine hydrochloride is a compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of pharmacological activities and are commonly used in various industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiomorpholine-4-carbonyl)morpholine hydrochloride typically involves the reaction of morpholine with thiomorpholine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high throughput. The process includes the purification of the compound through crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
2-(Thiomorpholine-4-carbonyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions are conducted under controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(Thiomorpholine-4-carbonyl)morpholine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Thiomorpholine-4-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and affecting cellular processes .
類似化合物との比較
Similar Compounds
Morpholine: A simpler derivative with similar pharmacological properties.
Thiomorpholine: Shares the sulfur-containing ring structure.
Piperazine: Another heterocyclic compound with comparable biological activities.
Uniqueness
2-(Thiomorpholine-4-carbonyl)morpholine hydrochloride is unique due to its combined morpholine and thiomorpholine structures, which confer distinct chemical and biological properties. This dual structure enhances its versatility and effectiveness in various applications compared to its simpler counterparts .
特性
IUPAC Name |
morpholin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S.ClH/c12-9(8-7-10-1-4-13-8)11-2-5-14-6-3-11;/h8,10H,1-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIPNFOINMVGRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)N2CCSCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-oxo-2-(2,4,5-trimethylphenyl)ethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2370853.png)



![ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2370859.png)
![1-(2,3-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370860.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2370861.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2370863.png)
![Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2370865.png)

![5-{[3-(5-phenyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2370867.png)



